(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
The compound “(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one” is a fused heterocyclic molecule featuring a furo[3,2-g][1,3]benzoxazin-6(7H)-one core. Key structural attributes include:
- Benzoxazinone ring: A bicyclic system combining benzoxazine and furan moieties.
- Substituents: A 4-methoxybenzylidene group at position 7 (Z-configuration). A 4-methoxyphenyl group at position 2. A methyl group at position 7.
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C26H23NO5/c1-16-25-18(14-27(15-31-25)19-6-10-21(30-3)11-7-19)13-22-24(28)23(32-26(16)22)12-17-4-8-20(29-2)9-5-17/h4-13H,14-15H2,1-3H3/b23-12- |
InChI Key |
LELLCJBEQBXMBZ-FMCGGJTJSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC=C(C=C4)OC)/C3=O)CN(CO2)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC=C(C=C4)OC)C3=O)CN(CO2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one could be explored for its potential as a drug candidate. Its effects on various biological pathways and targets are studied to determine its efficacy and safety.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine ()
- Core structure : Benzodithiazine ring with sulfone groups.
- Substituents: 2-hydroxybenzylidene group (vs. 4-methoxybenzylidene in the target compound). Chloro and cyano groups at positions 6 and 5.
- Key differences :
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()
- Core structure : Benzodithiazine with sulfone and ester groups.
- Substituents: Methyl hydrazino group at position 3. Methoxycarbonyl group at position 6.
- Key differences :
(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-furo[3,2-g][1,3]benzoxazin-6(7H)-one ()
- Core structure: Identical furo-benzoxazinone system.
- Substituents :
- 2-methoxybenzylidene (vs. 4-methoxy in the target).
- Pyridin-2-ylmethyl group at position 3 (vs. 4-methoxyphenyl).
- Key differences :
Furo[2,3-d]pyridazinones ()
- Core structure: Furan fused with pyridazinone.
- Substituents : Alkynyl and chloro groups.
- Synthesis involves KOH-mediated cyclization of alkynyl precursors, differing from the target’s likely condensation pathway .
Research Implications
- Structural Rigidity: The fused benzoxazinone system may confer greater conformational stability than benzodithiazines or furopyridazinones, influencing pharmacokinetics.
- Biological Potential: While direct data is unavailable, the pyridinylmethyl analog () suggests that nitrogen-containing substituents could modulate target selectivity .
Biological Activity
(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one, with the CAS number 929390-37-4, is a complex organic compound belonging to the class of benzoxazines. Its unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula: C26H23NO5
- Molecular Weight: 429.5 g/mol
- IUPAC Name: (7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and controlled conditions to ensure high purity and yield. Common approaches include:
- Formation of Intermediate Compounds: Utilizing starting materials such as 4-methoxybenzaldehyde and appropriate furo[3,2-g][1,3]benzoxazine derivatives.
- Optimization Techniques: Employing continuous flow reactors to enhance efficiency and minimize costs during the industrial production phase.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute has evaluated various derivatives of benzoxazine compounds against multiple cancer cell lines. The findings indicate that certain structural modifications enhance cytotoxicity against various cancers, including:
- Breast Cancer (MDA-MB-468)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound exhibits moderate to high antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance:
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 10a | A549 | 0.02 |
| 11c | HCT116 | 0.04 |
| Doxorubicin | A549 | 0.04 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors that modulate critical biochemical pathways. These interactions can lead to apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Case Study 1: Antitumor Activity Assessment
In a study conducted by the Nizhyn Mykola Gogol State University, derivatives of related compounds were synthesized and tested for antitumor activity across 60 cancer cell lines. The results demonstrated significant antineoplastic activity against leukemia and solid tumors, suggesting that similar derivatives of (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one could yield promising results in future research.
Case Study 2: DPPH Radical Scavenging Activity
Another study evaluated the antioxidant properties of related benzoxazine derivatives using DPPH radical scavenging assays. Compounds showed varying degrees of radical scavenging activity, indicating potential for use in formulations aimed at oxidative stress reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
